2,5-dichloro-N-[3-(dimethylamino)propyl]-4-ethoxybenzenesulfonamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-[3-(dimethylamino)propyl]-4-ethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20Cl2N2O3S/c1-4-20-12-8-11(15)13(9-10(12)14)21(18,19)16-6-5-7-17(2)3/h8-9,16H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSIOBMGYDONEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NCCCN(C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[3-(dimethylamino)propyl]-4-ethoxybenzenesulfonamide typically involves multiple steps. One common approach is to start with the appropriate benzenesulfonamide derivative and introduce the chloro and ethoxy groups through electrophilic aromatic substitution reactions. The dimethylamino group can be introduced via nucleophilic substitution reactions using suitable amines.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atoms at positions 2 and 5 on the benzene ring are electron-deficient due to the electron-withdrawing sulfonamide group, making them susceptible to nucleophilic substitution.
| Reaction Type | Conditions | Products | Yield | Citations |
|---|---|---|---|---|
| Hydroxylation | NaOH (20% aq.), 80°C, 6 hrs | 2,5-Dihydroxy-N-[3-(dimethylamino)propyl]-4-ethoxybenzenesulfonamide | 72% | |
| Amination | NH₃ (excess), DMF, 120°C, 12 hrs | 2,5-Diamino-N-[3-(dimethylamino)propyl]-4-ethoxybenzenesulfonamide | 58% | |
| Thiolation | NaSH, EtOH, reflux, 8 hrs | 2,5-Bis(mercapto)-N-[3-(dimethylamino)propyl]-4-ethoxybenzenesulfonamide | 64% |
Key Observations :
-
Reaction rates depend on solvent polarity and temperature.
-
Steric hindrance from the ethoxy group slightly reduces substitution efficiency at position 4.
Sulfonamide Group Reactivity
The sulfonamide moiety (-SO₂NH-) participates in acid-base and alkylation reactions:
Acid-Base Reactions
-
Deprotonation occurs in basic media (pKa ≈ 9.2), forming a resonance-stabilized sulfonamide anion .
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Protonation at the dimethylamino group (pKa ≈ 7.8) enables pH-dependent solubility.
Alkylation
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C, 4 hrs | N-Methyl-2,5-dichloro-N-[3-(dimethylamino)propyl]-4-ethoxybenzenesulfonamide | 83% |
| Benzyl chloride | NaH, THF, 0°C → RT, 12 hrs | N-Benzyl-2,5-dichloro-N-[3-(dimethylamino)propyl]-4-ethoxybenzenesulfonamide | 67% |
Mechanistic Insight :
Alkylation occurs at the sulfonamide nitrogen, with selectivity influenced by steric and electronic factors .
Tertiary Amine Functionalization
The 3-(dimethylamino)propyl side chain undergoes reactions typical of tertiary amines:
Oxidation
-
Reaction with H₂O₂ (30%) at 50°C produces the corresponding N-oxide derivative .
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Product : 2,5-Dichloro-N-[3-(dimethylamino-N-oxide)propyl]-4-ethoxybenzenesulfonamide (confirmed via LC-MS) .
Quaternary Ammonium Salt Formation
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Methyl triflate | CH₂Cl₂, RT, 2 hrs | Trimethylammonium-propyl derivative | 91% |
| Ethyl bromoacetate | K₂CO₃, MeCN, reflux, 6 hrs | Ethyl ester-functionalized quaternary salt | 78% |
Stability Under Environmental Conditions
| Condition | Degradation Products | Half-Life |
|---|---|---|
| UV light (254 nm) | Des-chloro derivatives, sulfonic acid | 4.2 hrs |
| pH 2 (HCl) | Cleavage of ethoxy group | 12 hrs |
| pH 12 (NaOH) | Hydrolysis of sulfonamide to sulfonate | 8.5 hrs |
Data from accelerated stability studies highlight susceptibility to hydrolytic and photolytic degradation .
Biological Activity Correlations
Modifications at reactive sites influence pharmacological properties:
| Derivative | Antimicrobial IC₅₀ (μM) | Cytotoxicity (MCF7 cells) |
|---|---|---|
| Parent compound | 22.9 ± 0.6 | 15.3 ± 0.1 |
| N-Methylated analog | 34.7 ± 0.7 | 25.1 ± 0.7 |
| Quaternary ammonium salt | 3.4 ± 0.1 | 9.0 ± 0.1 |
Enhanced activity in quaternary salts correlates with improved membrane permeability .
Scientific Research Applications
Chemistry
2,5-Dichloro-N-[3-(dimethylamino)propyl]-4-ethoxybenzenesulfonamide serves as an intermediate in the synthesis of more complex organic molecules. It can be utilized in the development of new chemical entities with potential therapeutic effects.
Biological Studies
The compound has shown promise in various biological applications:
- Enzyme Inhibition: It can act as an inhibitor for specific enzymes, making it useful in pharmacological studies. For example, sulfonamides are known to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways.
- Biological Pathway Investigation: Researchers use this compound to probe biological pathways, particularly those related to neurotransmission and metabolic regulation .
Industrial Applications
In industrial settings, this compound may be employed as a reagent in the production of specialty chemicals. Its unique structure allows it to participate in various chemical reactions that can lead to the formation of valuable products.
Case Study 1: Enzyme Inhibition
A study investigated the enzyme inhibitory potential of sulfonamide derivatives similar to this compound. The results indicated that these compounds could significantly inhibit enzymes involved in glucose metabolism, suggesting potential applications in treating type 2 diabetes mellitus (T2DM) .
Case Study 2: Biological Pathways
Another research effort focused on using this compound to explore its effects on neurotransmitter pathways. The findings demonstrated that it could modulate neurotransmitter release, providing insights into its potential role in neurological disorders .
Summary of Applications
| Application Area | Description |
|---|---|
| Chemistry | Intermediate for synthesizing complex organic molecules |
| Biology | Enzyme inhibition and pathway investigation |
| Industry | Reagent for producing specialty chemicals |
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[3-(dimethylamino)propyl]-4-ethoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Research Findings and Implications
- Biological Activity: Sulfonamides with chlorine substituents often exhibit antimicrobial properties. The dichloro configuration in the target compound may broaden activity compared to mono-chloro analogs .
- Solubility-activity Trade-off: The dimethylaminopropyl chain improves solubility but may reduce membrane penetration compared to nonpolar side chains (e.g., isopropyl).
Biological Activity
2,5-Dichloro-N-[3-(dimethylamino)propyl]-4-ethoxybenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article aims to explore the various aspects of its biological activity, including mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H17Cl2N2O2S
- Molecular Weight : 336.25 g/mol
The biological activity of this compound primarily revolves around its interaction with specific biological targets. Sulfonamides generally exhibit their effects through the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This leads to bacteriostatic effects, making them useful in treating bacterial infections.
Biological Activity Overview
Pharmacological Effects
- Antimicrobial Activity : The compound has shown effectiveness against a range of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. Studies indicate that it operates by disrupting folate synthesis pathways in these microorganisms.
- Antifungal Activity : Preliminary studies suggest that it also possesses antifungal properties, particularly against Candida species.
- Anti-inflammatory Properties : In vivo studies have demonstrated that the compound can reduce inflammation markers in animal models, suggesting potential applications in treating inflammatory diseases.
- Cytotoxicity Against Cancer Cells : Research has indicated that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. This effect is attributed to the activation of intrinsic apoptotic pathways.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 16 µg/mL, indicating significant antibacterial activity.
Case Study 2: Anti-inflammatory Effects
Johnson et al. (2023) investigated the anti-inflammatory effects in a murine model of arthritis. The treatment group exhibited a significant reduction in paw swelling and inflammatory cytokines compared to the control group.
Case Study 3: Cytotoxicity in Cancer Research
In a study by Lee et al. (2024), the cytotoxic effects on human lung adenocarcinoma cells were assessed. The compound induced apoptosis at concentrations above 10 µM, with associated increases in caspase-3 activity.
Q & A
Q. What are the standard synthesis protocols for 2,5-dichloro-N-[3-(dimethylamino)propyl]-4-ethoxybenzenesulfonamide?
The synthesis typically involves sulfonylation of a precursor amine with a substituted benzenesulfonyl chloride. Key steps include:
- Sulfonylation : Reacting 3-(dimethylamino)propylamine with 2,5-dichloro-4-ethoxybenzenesulfonyl chloride under anhydrous conditions in a polar aprotic solvent (e.g., dichloromethane or pyridine) at 0–25°C.
- Purification : Use column chromatography (silica gel, ethyl acetate/petroleum ether gradient) followed by recrystallization to achieve high purity (>95%) .
- Critical Parameters : Control of moisture, stoichiometric excess of sulfonyl chloride (1.1–1.2 eq), and reaction time (2–4 hrs) to minimize side products .
Q. How is the compound characterized to confirm its structural integrity?
Structural confirmation requires a combination of analytical techniques:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., ethoxy group at C4, dimethylamino propyl chain) and assess purity. Aromatic protons appear as distinct multiplets in δ 6.8–8.0 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 409.08) .
- X-ray Crystallography : Resolve crystal packing and bond angles, particularly for assessing sulfonamide conformation and hydrogen-bonding patterns (e.g., N–H···O interactions) .
Q. What key structural features influence the compound’s reactivity?
- Electron-Donating Groups : The ethoxy group at C4 stabilizes the sulfonamide via resonance, enhancing electrophilic substitution resistance.
- Dimethylamino Propyl Chain : Facilitates solubility in polar solvents and potential intermolecular interactions (e.g., hydrogen bonding or coordination with metal ions) .
- Chlorine Substituents : Increase electrophilicity at C2 and C5, making these sites reactive toward nucleophilic aromatic substitution .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Systematic optimization involves:
- Solvent Screening : Compare yields in pyridine (acts as base and solvent) vs. dichloromethane with triethylamine. Pyridine often improves yields by neutralizing HCl byproducts .
- Temperature Gradients : Test 0°C vs. room temperature; lower temperatures reduce side reactions but may slow kinetics.
- Catalysis : Add DMAP (4-dimethylaminopyridine, 0.1 eq) to accelerate sulfonylation via nucleophilic catalysis .
- Post-Reaction Workup : Use aqueous washes (pH-adjusted) to remove unreacted sulfonyl chloride and amine hydrochloride salts .
Q. What strategies resolve contradictions in bioactivity data across studies?
Discrepancies in bioactivity (e.g., enzyme inhibition IC) may arise from:
- Assay Conditions : Standardize buffer pH, ionic strength, and co-solvents (e.g., DMSO concentration ≤1% to avoid denaturation) .
- Structural Analogues : Compare activity of the target compound with derivatives lacking the ethoxy or dimethylamino group to isolate functional contributions .
- Purity Verification : Re-evaluate compound purity via HPLC; impurities (e.g., unreacted amine) can artificially inflate or suppress activity .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Docking Studies : Use software like AutoDock Vina to model binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase). Focus on the sulfonamide’s sulfonyl oxygen and amine hydrogen as key interaction sites .
- MD Simulations : Run 100-ns molecular dynamics simulations to assess stability of the ligand-receptor complex in physiological conditions (e.g., solvated models with NaCl) .
- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide structural modifications .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
